VU 0240551

Descripción general

Descripción

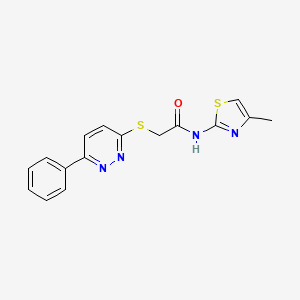

N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide is a member of pyridazines and a ring assembly.

Actividad Biológica

VU 0240551 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2, which plays a critical role in maintaining chloride homeostasis in neurons. The compound has garnered attention for its potential implications in various neurological conditions, particularly those involving altered inhibitory neurotransmission.

- Chemical Name : N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide

- Molecular Formula : C₁₆H₁₄N₄OS₂

- Purity : ≥99%

- IC50 : 560 nM (for K+ uptake assay in KCC2-overexpressing cells)

Biological Activity

This compound primarily acts by inhibiting KCC2, which is crucial for the extrusion of chloride ions from neurons. This inhibition can lead to increased intracellular chloride concentrations, affecting GABAergic signaling and potentially leading to excitatory effects under certain conditions.

The inhibition of KCC2 by this compound results in:

- Depolarization of GABAergic responses : Research indicates that blocking KCC2 with this compound leads to a significant depolarization of the GABA equilibrium potential (), which can diminish the inhibitory effects of GABA and contribute to hyperexcitability in neuronal circuits .

Selectivity

This compound exhibits selectivity over other transporters, such as NKCC1 and Na-K-2Cl cotransporters, making it a valuable tool for studying the specific roles of KCC2 in neuronal physiology .

Study 1: Effects on Chloride Homeostasis

In a study examining the effects of this compound on chloride homeostasis in neocortical neurons, researchers found that application of the compound led to significant alterations in intracellular chloride levels. The study demonstrated that this compound effectively blocked chloride extrusion, confirming its role as a KCC2 antagonist .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Intracellular Cl⁻ Level | Low | High |

| E_GABA | -37 mV | -36.1 mV |

Study 2: Impact on Pain Sensitivity

A separate investigation into the pharmacological inhibition of KCC2 using this compound revealed that it induced thermal hypersensitivity in rats. This suggests that KCC2 plays a protective role against pain signaling, and its inhibition may exacerbate pain responses .

| Treatment Group | Pain Threshold (°C) |

|---|---|

| Control | 38.5 |

| This compound | 35.0 |

Implications for Neurological Disorders

The modulation of chloride homeostasis by this compound has potential implications for conditions such as epilepsy, neuropathic pain, and other disorders characterized by dysregulated inhibitory signaling. The ability to selectively inhibit KCC2 could provide insights into therapeutic strategies aimed at restoring normal chloride balance and enhancing inhibitory neurotransmission.

Propiedades

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS2/c1-11-9-23-16(17-11)18-14(21)10-22-15-8-7-13(19-20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRWSLORVIHRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428420 | |

| Record name | VU0240551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893990-34-6 | |

| Record name | VU0240551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.